4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
Description
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a benzoic acid derivative featuring a 1-methylpyrazole moiety linked via an ether-methyl group at the para position of the benzene ring. Its synthesis typically involves coupling reactions between substituted pyrazoles and benzoic acid precursors, with structural modifications influencing solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPPURTLABRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines
1-Methyl-1H-pyrazol-4-ol is synthesized via cyclocondensation of methylhydrazine with 1,3-diketones. For example, reaction with ethyl acetoacetate in ethanol under reflux yields the pyrazole core.
Reaction Conditions :
Functionalization at C4
The hydroxyl group at C4 is introduced via oxidation or nucleophilic aromatic substitution. Hydrogen peroxide in acidic media selectively oxidizes C4-H to hydroxyl.
Optimization Note :
Benzoic Acid Scaffold Preparation
Bromination of 4-Methylbenzoic Acid
4-(Bromomethyl)benzoic acid is synthesized via radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
Reaction Conditions :
Protection-Deprotection Strategy
To prevent carboxylic acid interference during bromination:
-
Esterification : Methyl ester formation using SOCl₂/MeOH.
-
Bromination : NBS/AIBN in CCl₄.
Overall Yield : 45% (3 steps).
Etherification Strategies
Williamson Ether Synthesis
The sodium salt of 1-methyl-1H-pyrazol-4-ol reacts with 4-(bromomethyl)benzoic acid in anhydrous DMF.
Reaction Conditions :
Side Reactions :
-
Elimination to form 4-vinylbenzoic acid (controlled by slow addition of base).
Mitsunobu Reaction
Direct coupling of 1-methyl-1H-pyrazol-4-ol and 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Reaction Conditions :
Limitation :
-
Requires anhydrous conditions and stoichiometric reagents.
Alternative Routes: Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A pyrazole boronate ester reacts with 4-(bromomethyl)benzoic acid derivative under palladium catalysis.
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : K₃PO₄
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 120°C (microwave), 30 min
Advantage :
-
Tolerates electron-withdrawing groups on the pyrazole.
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol/water (3:1) to afford white crystals.
Analytical Data :
Chromatographic Methods
Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Williamson Ether | 68 | 12 h | High efficiency, scalable |
| Mitsunobu | 52 | 24 h | No pre-functionalization needed |
| Suzuki Coupling | 74 | 0.5 h | Rapid, versatile for derivatives |
Challenges and Optimization
Solubility Issues
The benzoic acid moiety causes poor solubility in non-polar solvents. Solution : Use DMF or DMSO as co-solvents.
Byproduct Formation
Competing elimination in Williamson synthesis is mitigated by:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylene bridge.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on the position of the pyrazole substituent, methylation, and additional functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Methylation: The 1-methyl group on the pyrazole (as in the target compound) enhances metabolic stability compared to non-methylated analogs like by reducing oxidative degradation .
- Electron-Withdrawing Groups : Bromo and nitro substituents (e.g., ) increase electrophilicity, improving interactions with nucleophilic residues in target proteins but may reduce solubility .
Antimicrobial Activity:
- Pyrazole-benzoic acid hybrids, such as those with chloro-substituents (e.g., ), exhibit potent antibacterial activity against A. baumannii (MIC: 1.56 µg/mL) . The target compound’s methyl group may mitigate toxicity while retaining efficacy.
- Enzyme Inhibition: Derivatives like 4-[({1-Methyl-5-[2-(1-methyl-1H-pyrazol-4-yl)-1H-indol-5-yl]-1H-pyrazole-3-carbonyl}-amino)-methyl]-benzoic acid show promise as MMP-13 inhibitors for arthritis, highlighting the role of pyrazole in scaffold design .
Physicochemical Properties
- Molecular Weight : Most analogs fall within 200–330 g/mol, aligning with Lipinski’s rules for drug-likeness. Exceptions like (326.10 g/mol) may face challenges in bioavailability .
Biological Activity
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 22605452
Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted the synthesis of several pyrazole-containing compounds that showed cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM . The mechanism involves microtubule destabilization, leading to apoptosis in cancer cells.
Antibacterial Activity
Pyrazole derivatives have also been noted for their antibacterial properties. A related study demonstrated that compounds with similar structures inhibited the growth of antibiotic-resistant bacteria, showing potential as new antimicrobial agents . The activity against Gram-negative bacteria was particularly pronounced, indicating a promising avenue for drug development.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may also play a role in managing inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Interaction : By disrupting microtubule assembly, this compound can induce apoptosis in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and bacterial resistance mechanisms .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic strategies for preparing 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid and its derivatives?
- Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) is used to cyclize intermediates like substituted benzoic acid hydrazides, forming pyrazole-oxadiazole hybrids . Alternatively, nucleophilic substitution between pyrazole derivatives and benzaldehyde intermediates can yield the target scaffold. Key steps include optimizing solvent choice (e.g., ethanol, DMF) and reaction time to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the regiochemistry of the pyrazole ring and benzoic acid linkage. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and ether (-O-) bonds . Mass spectrometry (MS) or High-Resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How are initial biological screenings (e.g., antimicrobial activity) conducted for this compound?
- Methodological Answer: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Hydrazone derivatives of similar benzoic acid-pyrazole hybrids are tested using agar dilution or broth microdilution methods. Data interpretation requires normalizing results against controls (e.g., ciprofloxacin) and accounting for solvent effects (e.g., DMSO toxicity) .
Q. What computational methods aid in structural analysis?
- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D geometries. Molecular docking studies with enzymes (e.g., COX-2, DHFR) assess binding affinities. Software like Gaussian or AutoDock Vina is used, with validation via crystallographic data (if available) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole-functionalized benzoic acid derivatives?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, using bulky substituents on the pyrazole nitrogen (e.g., methyl groups) directs substitution to the 4-position. Solvent polarity (e.g., THF vs. DCM) and catalysts (e.g., Pd for cross-coupling) can further enhance selectivity. Kinetic vs. thermodynamic control should be evaluated via time-course studies .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer: Discrepancies may arise from variations in assay protocols (e.g., bacterial strain differences) or compound purity. Validate results using orthogonal assays (e.g., time-kill curves alongside MICs). Statistical tools like ANOVA or multivariate analysis identify confounding variables. Replicate studies under standardized conditions (e.g., CLSI guidelines) .
Q. What strategies mitigate compound degradation during long-term experimental assays?
- Methodological Answer: Stabilize the compound by storing solutions at -20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to aqueous buffers. Monitor degradation via periodic HPLC analysis and adjust experimental timelines to minimize exposure to degrading conditions (e.g., high temperature) .
Q. How to design experiments for elucidating the mechanism of action in enzyme inhibition?
- Methodological Answer: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) with purified targets (e.g., kinases, proteases). IC₅₀ values are determined via dose-response curves. Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Knockout models (e.g., CRISPR) validate target relevance in cellular contexts .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer: Scale-up issues include exothermic reaction control and purification bottlenecks. Use flow chemistry for safer heat management. Switch from column chromatography to fractional crystallization or continuous extraction. Validate batch consistency using NMR and HPLC, and assess stability under physiological conditions (e.g., pH 7.4 buffer) .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer:
Synthesize analogs with systematic modifications (e.g., halogenation, methyl groups) at the pyrazole or benzoic acid moieties. Test derivatives in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use QSAR models to correlate electronic/steric parameters (e.g., logP, molar refractivity) with activity. Molecular dynamics simulations predict conformational impacts on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
